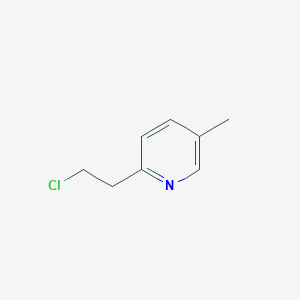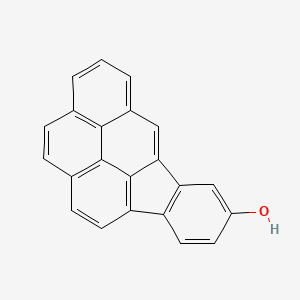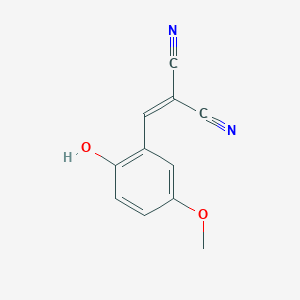
2-(2-Hydroxy-5-methoxybenzylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-5-methoxybenzylidene)malononitrile is an organic compound with the molecular formula C11H8N2O2 It is a derivative of benzylidene malononitrile, characterized by the presence of hydroxy and methoxy groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Hydroxy-5-methoxybenzylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base catalyst. The reaction typically occurs under mild conditions, such as room temperature, and can be carried out in various solvents, including ethanol and water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of solid base catalysts, such as hydrotalcites, has been reported to improve the selectivity and reusability of the catalyst, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxy-5-methoxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxy and methoxy groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxy-5-methoxybenzylidene)malononitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anti-microbial and anti-cancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxy-5-methoxybenzylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, by forming hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
2-(2-Hydroxy-5-methoxybenzylidene)malononitrile can be compared with other benzylidene malononitrile derivatives, such as:
2-(2-Hydroxy-benzylidene)-malononitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3-Hydroxy-4,5-dimethoxy-benzylidene)-malononitrile: Contains additional methoxy groups, which can influence its solubility and interaction with biological targets.
Eigenschaften
Molekularformel |
C11H8N2O2 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
2-[(2-hydroxy-5-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-10-2-3-11(14)9(5-10)4-8(6-12)7-13/h2-5,14H,1H3 |
InChI-Schlüssel |
QWCKPWINAFYBFR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)


![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
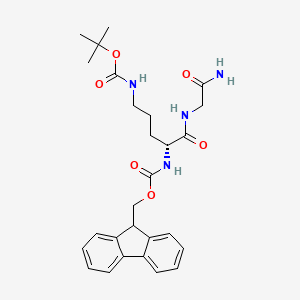
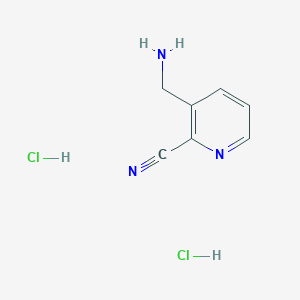
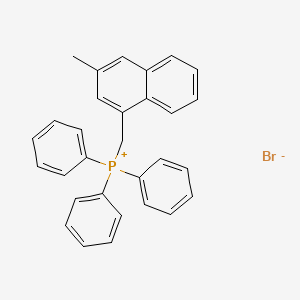
![Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13139558.png)
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13139566.png)
![1,5-Bis{4-[hexyl(methyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13139579.png)
